molecular formula C18H10BrFN4O2 B2438329 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one CAS No. 1113123-08-2

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2438329
CAS No.: 1113123-08-2
M. Wt: 413.206
InChI Key: XJTXAHPFFTZMOW-UHFFFAOYSA-N
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Description

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one is a chemical compound that belongs to the class of isonicotinamides It is characterized by the presence of a methoxyphenyl group, a thienyl group, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one typically involves the reaction of 4-methoxyaniline with 3-thiophenecarboxylic acid, followed by the coupling with isonicotinoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(3-thienyl)benzamide
  • N-(4-methoxyphenyl)-2-(3-thienyl)pyridinecarboxamide
  • N-(4-methoxyphenyl)-2-(3-thienyl)nicotinamide

Uniqueness

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrFN4O2/c19-12-6-4-11(5-7-12)17-21-18(26-23-17)16-15(25)8-9-24(22-16)14-3-1-2-13(20)10-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTXAHPFFTZMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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